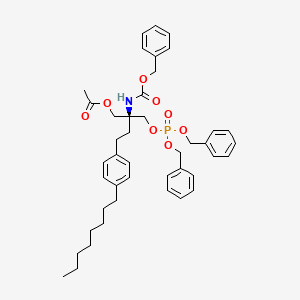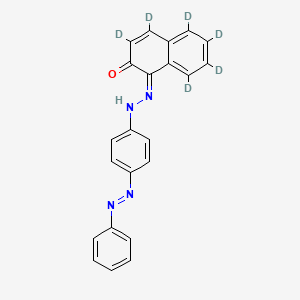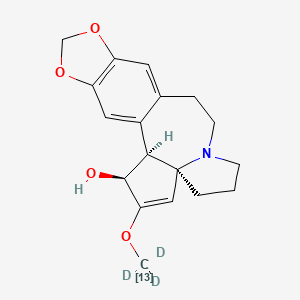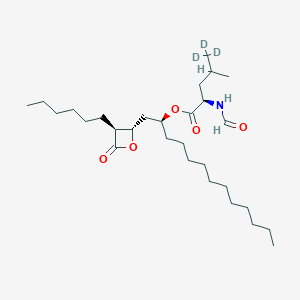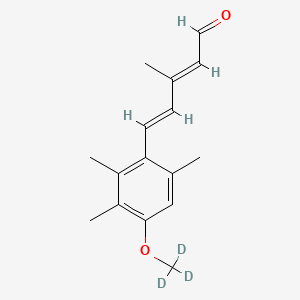
(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal is a synthetic molecule that has gained attention in scientific research due to its unique properties. This molecule is commonly referred to as MTPA and is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of MTPA is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. MTPA has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the removal of damaged or abnormal cells.
Biochemical And Physiological Effects
MTPA has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth. MTPA has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MTPA has been found to have antidiabetic properties, making it a potential candidate for the treatment of diabetes.
Advantages And Limitations For Lab Experiments
One advantage of using MTPA in lab experiments is its unique properties, which make it a potential candidate for the treatment of various diseases. However, one limitation is that the mechanism of action of MTPA is not fully understood, which makes it difficult to determine its efficacy in treating certain diseases.
Future Directions
There are several future directions for the research on MTPA. One direction is to further investigate its mechanism of action to better understand how it works and how it can be used to treat various diseases. Another direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, future research could focus on the development of MTPA derivatives that have improved efficacy and reduced toxicity. Overall, the research on MTPA has the potential to lead to the development of new treatments for various diseases.
Synthesis Methods
MTPA is synthesized by a multistep process that involves the reaction of 4-methoxy-2,3,6-trimethylphenol with acetic anhydride to form 4-acetoxy-2,3,6-trimethylphenol. This intermediate is then reacted with methyl vinyl ketone in the presence of a base to form MTPA.
Scientific Research Applications
MTPA is used in various scientific research studies due to its unique properties. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. MTPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3/b7-6+,11-8+/i5D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNAPUXYLZDDGQ-LYNMLNAESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=O)/C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)
![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)
![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)
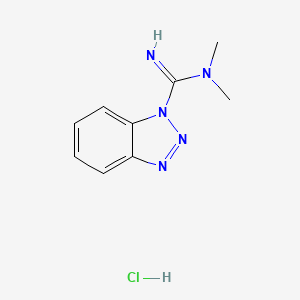
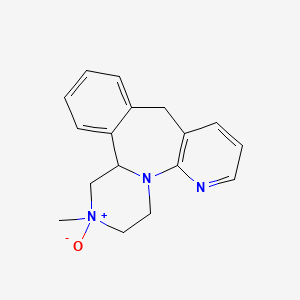
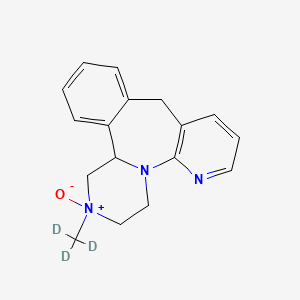
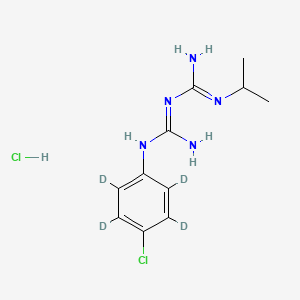
![[(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B563664.png)
